![molecular formula C15H12N2OS B2884860 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole CAS No. 1421261-35-9](/img/structure/B2884860.png)
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole
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Overview
Description
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole is a heterocyclic compound . It is a solid substance with a linear formula of C14H10N2OS . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases has been described, which involved the use of FTIR and NMR for characterization . Another study reported the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole can be represented by the SMILES stringOc1ccccc1-c2csc(n2)-c3ccncc3
. This indicates that the compound contains a hydroxyphenyl group, a methyl group, a pyridyl group, and a thiazole ring . Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole have not been found, studies on similar compounds provide some insights. For example, a study on the syntheses of pyrimidines reported that the prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring reduced the inhibitory efficacy .Physical And Chemical Properties Analysis
The compound is a solid substance . Its molecular weight is 254.31 . The InChI key, which is a unique identifier for chemical substances, isIJAOLTKSJPWGRO-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of Thiazolo Pyridines
The compound plays a crucial role in the synthesis of thiazolo pyridines . The combination of two potentially bioactive heterocyclic moieties (thiazole and pyridine) into a single ‘matrix’ is a systematic approach toward the discovery of drug-like molecules .
Antioxidant Activity
Some derivatives of thiazolo pyridines, which can be synthesized using the compound, have been found to exhibit high antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.
Herbicidal Activity
Thiazolo pyridine derivatives have also been found to possess herbicidal activity . This suggests potential applications in agriculture for controlling unwanted plant growth.
Antimicrobial Activity
The compound’s derivatives have demonstrated antimicrobial properties , indicating potential use in the development of new antimicrobial agents.
Anti-inflammatory Activity
Thiazolo pyridine derivatives have shown anti-inflammatory effects , suggesting potential applications in the treatment of inflammatory diseases.
Antitumor Activity
Some derivatives have exhibited antitumor activities , indicating potential use in cancer therapy.
Safety and Hazards
Future Directions
Future research could focus on further exploring the synthesis, characterization, and potential applications of 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole. Given the diverse pharmacological effects of similar compounds, it would be interesting to investigate the potential therapeutic roles of this compound .
properties
IUPAC Name |
2-(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-14(12-4-2-3-5-13(12)18)17-15(19-10)11-6-8-16-9-7-11/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQSWEWBXXVVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole |
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